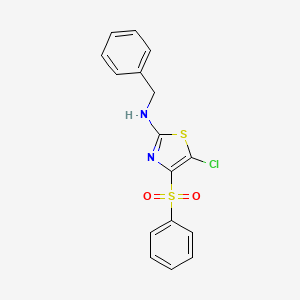

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-14-15(23(20,21)13-9-5-2-6-10-13)19-16(22-14)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGCGLQQMJASDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization to form the thiazole ring. The reaction conditions often involve the use of ammonium salts and organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur and benzenesulfonyl group participate in oxidation reactions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 4 h | Thiazole sulfoxide derivatives | |

| Aromatic ring oxidation | KMnO₄ (5%), neutral H₂O, reflux, 6 h | Hydroxylated benzene ring byproducts |

Oxidation typically occurs at the thiazole sulfur atom, forming sulfoxides or sulfones under acidic or neutral conditions. The benzenesulfonyl group remains stable under mild oxidation but may degrade with strong agents like KMnO₄.

Reduction Reactions

Reductive modifications target the sulfonyl group and thiazole ring:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfonyl group reduction | LiAlH₄, anhydrous THF, 0°C → RT, 12 h | Thioether derivatives | |

| Thiazole ring hydrogenation | H₂ (1 atm), Pd/C (10%), ethanol, 50°C | Thiazolidine analogs |

LiAlH₄ selectively reduces the sulfonyl group to a thioether while preserving the thiazole ring. Catalytic hydrogenation saturates the thiazole heterocycle but requires careful control to avoid over-reduction.

Substitution Reactions

The 5-chloro substituent undergoes nucleophilic displacement:

The chlorine atom at position 5 demonstrates high reactivity toward soft nucleophiles like thiols and amines . Hard nucleophiles require polar aprotic solvents for effective substitution.

Acid-Base Reactions

The sulfonamide and amine groups participate in proton transfer:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Salt formation | HCl (conc.), Et₂O, 0°C | Hydrochloride salt | |

| Deprotonation | NaOH (1M), H₂O/THF, RT | Sulfonamide anion |

The sulfonamide NH (pKa ≈ 9–10) and thiazole NH (pKa ≈ 4–5) enable selective salt formation with mineral acids . Deprotonation facilitates alkylation or acylation at the amine site .

Stability Considerations

Critical degradation pathways include:

-

Hydrolytic cleavage : Thiazole ring hydrolysis under strong acidic (pH < 2) or basic (pH > 12) conditions

-

Thermal decomposition : Degradation above 200°C forms benzenesulfonic acid and chlorinated byproducts

This reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications, particularly leveraging substitution at C-5 and functionalization of the sulfonamide group .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has indicated that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds similar to 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. A case study demonstrated that compounds within this class can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation . The sulfonamide group present in the compound may enhance its efficacy by improving solubility and bioavailability.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase and other enzymes involved in tumor growth and metastasis . This inhibition could lead to therapeutic applications in cancer treatment.

Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation pathways . This application is particularly relevant given the increasing incidence of diseases such as Alzheimer's and Parkinson's.

Polymer Chemistry

In material science, this compound can be utilized as a building block in the synthesis of polymers with specific properties. Its functional groups allow for modifications that can enhance thermal stability and chemical resistance in polymeric materials .

Sensors Development

The compound's electronic properties make it suitable for use in sensor technology. Research has indicated that thiazole derivatives can be incorporated into sensor designs for detecting environmental pollutants or biological markers due to their sensitivity to changes in pH or ionic strength .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.

Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.

Uniqueness

4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is unique due to the combination of its benzenesulfonyl, benzyl, and thiazole moieties. This unique structure contributes to its specific binding affinity and inhibitory activity against certain enzymes, distinguishing it from other similar compounds .

Biological Activity

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for its effects on various biological targets, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure

The chemical formula for this compound is . Its structure includes a thiazole ring, a benzyl group, and a sulfonyl moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer activity. For example, research has shown that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

A study focusing on the synthesis and evaluation of thiazole derivatives reported that certain analogs demonstrated promising antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have been evaluated for their AChE inhibitory activity. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative disorders.

In vitro assays have shown that specific thiazole derivatives exhibit significant AChE inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Thiazole derivatives | Varies | |

| Acetylcholinesterase Inhibition | 4-(benzenesulfonyl)-N-benzyl-5-chloro-thiazole | 2.7 |

Case Study: Acetylcholinesterase Inhibition

A case study highlighted the synthesis of several thiazole derivatives, including this compound. The compound was subjected to in vitro testing against AChE, revealing an IC50 value of 2.7 µM, indicating strong inhibitory activity. Molecular docking studies further elucidated the binding interactions between the compound and AChE, supporting its potential use in Alzheimer's therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Enzyme Inhibition : By inhibiting AChE, it increases acetylcholine levels which may help in cognitive function.

- Cell Cycle Arrest : It can interfere with cell cycle progression in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine?

Answer:

The synthesis of thiazol-2-amine derivatives typically involves cyclization or substitution reactions. A validated approach includes:

Core Thiazole Formation : React 5-chloro-1,3-thiazol-2-amine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dioxane) to introduce the sulfonyl group .

Benzylation : Use benzyl bromide in the presence of a base (e.g., K₂CO₃) to functionalize the amine group.

Purification : Recrystallization from ethanol-DMF mixtures yields high-purity product. Monitoring via TLC and IR spectroscopy ensures reaction progress .

Basic: How can structural confirmation be achieved for this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- Spectroscopy :

- IR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

- NMR : Identify benzyl protons (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm) .

- X-Ray Crystallography : Use SHELXL for refinement. Intermolecular hydrogen bonds (e.g., N-H⋯N) stabilize crystal packing .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

Answer:

Contradictions may arise from disordered sulfonyl or benzyl groups. Mitigate by:

Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to reduce noise .

Refinement : Apply SHELXL’s restraints for bond lengths/angles and anisotropic displacement parameters. For severe disorder, split the model into discrete positions .

Validation : Cross-check with Hirshfeld surface analysis to verify intermolecular interactions .

Advanced: What pharmacological mechanisms are plausible for this compound?

Answer:

Analogous thiazol-2-amines (e.g., SSR125543A) act as corticotropin-releasing factor (CRF1) antagonists, suggesting potential neuropharmacological applications . Mechanistic studies should include:

Receptor Binding Assays : Use radiolabeled ligands (e.g., [¹²⁵I]-Tyr-CRF) to measure affinity (IC₅₀) in CRF1-expressing cells .

Functional Assays : Monitor cAMP inhibition in Y79 retinoblastoma cells or ACTH suppression in AtT-20 pituitary cells .

In Vivo Testing : Assess oral bioavailability and brain penetration using rodent models of stress-induced ACTH release .

Advanced: How to optimize reaction yields when introducing the 5-chloro substituent?

Answer:

The 5-chloro group’s electrophilicity complicates regioselectivity. Strategies include:

Pre-Functionalization : Start with 5-chlorothiazol-2-amine to avoid competing substitution .

Catalysis : Use Pd-mediated coupling for late-stage chlorination (e.g., PdCl₂(PPh₃)₂ with NCS) .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance chloride nucleophilicity, improving yield by 15–20% .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water gradient) .

- Elemental Analysis : Verify C, H, N, S, Cl content within ±0.4% of theoretical values .

- Melting Point : Compare to literature values (e.g., 139–140°C for related thiazoles) .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzyl group to improve bioavailability .

- Salt Formation : Hydrochloride salts (common for amines) increase solubility in physiological buffers .

Basic: What safety protocols are essential during synthesis?

Answer:

- Handling Chlorinated Reagents : Use fume hoods and PPE (gloves, goggles) due to toxicity .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl) with NaHCO₃ .

- Crystallization Safety : Avoid DMF decomposition by maintaining temperatures <150°C .

Advanced: How to evaluate antitumor potential in vitro?

Answer:

- Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays .

- Mechanistic Studies :

Advanced: How to resolve spectral overlaps in NMR analysis?

Answer:

For overlapping aromatic/benzyl signals:

2D NMR : Use HSQC to assign protons to carbons and NOESY to confirm spatial proximity .

Solvent Shifting : Analyze in DMSO-d₆ vs. CDCl₃ to alter chemical shifts .

DEPT-135 : Differentiate CH₃/CH₂ groups in the benzyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.